Methyl 4,5-diamino-5-oxopentanoate hydrochloride

Descripción general

Descripción

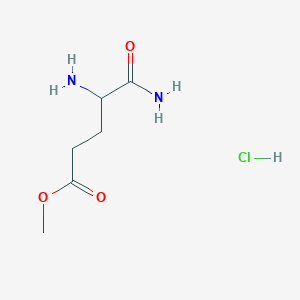

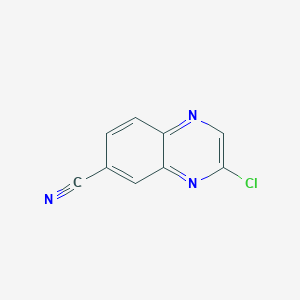

“Methyl 4,5-diamino-5-oxopentanoate hydrochloride” is a chemical compound with the CAS Number: 257288-44-1 . It has a molecular weight of 196.63 and its IUPAC name is methyl (4S)-4,5-diamino-5-oxopentanoate hydrochloride . The compound is typically stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

The InChI code for “Methyl 4,5-diamino-5-oxopentanoate hydrochloride” is 1S/C6H12N2O3.ClH/c1-11-5(9)3-2-4(7)6(8)10;/h4H,2-3,7H2,1H3,(H2,8,10);1H/t4-;/m0./s1 . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación

Biochemistry

In biochemistry, Methyl 4,5-diamino-5-oxopentanoate hydrochloride is utilized for its reactive amino groups, which are essential in peptide synthesis. The compound’s structure allows for the introduction of amino functionalities into peptide chains, which is crucial for studying enzyme-substrate interactions and protein-protein binding processes .

Pharmacology

Pharmacologically, this compound serves as a key intermediate in the development of novel pharmaceuticals. Its diamino and keto functional groups make it a versatile precursor for the synthesis of a variety of drug molecules, particularly those targeting neurological disorders and metabolic diseases due to its ability to cross biological barriers and participate in biotransformation processes .

Organic Synthesis

In the realm of organic synthesis, Methyl 4,5-diamino-5-oxopentanoate hydrochloride is prized for its reactivity and selectivity. It enables chemists to construct complex organic molecules, including natural products and potential therapeutic agents. Its utility in asymmetric synthesis is also noteworthy, as it can introduce chirality into synthetic pathways .

Medicinal Chemistry

Medicinal chemists employ Methyl 4,5-diamino-5-oxopentanoate hydrochloride in the design and optimization of lead compounds. Its molecular framework is conducive to modifications that enhance drug-like properties, such as solubility and potency, making it a valuable tool in the drug discovery process .

Chemical Engineering

In chemical engineering, this compound’s attributes are harnessed for process optimization. Its stability under various conditions and compatibility with different reagents and catalysts make it an excellent candidate for developing scalable synthetic routes, which is a critical aspect of chemical manufacturing .

Materials Science

Lastly, in materials science, researchers explore the use of Methyl 4,5-diamino-5-oxopentanoate hydrochloride for creating new materials with desirable properties like enhanced mechanical strength or thermal stability. Its functional groups can be incorporated into polymers or other materials to impart specific characteristics, which can be pivotal in the development of advanced materials for various applications .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P362 (Take off contaminated clothing), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Propiedades

IUPAC Name |

methyl 4,5-diamino-5-oxopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3.ClH/c1-11-5(9)3-2-4(7)6(8)10;/h4H,2-3,7H2,1H3,(H2,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJYPWQHBLMCCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4,5-diamino-5-oxopentanoate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(Trifluoromethyl)phenyl]-2-piperidone](/img/structure/B1431314.png)

![2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1431331.png)

![1-{[3-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B1431334.png)